8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Description
Chemical Structure and Properties 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid is a heterocyclic compound featuring a fused thiazole and diazepine ring system. Its molecular formula is C₉H₉N₃O₃S, with a monoisotopic mass of 239.037 Da and an average mass of 239.25 g/mol . The compound is characterized by a carboxylic acid group at position 3 and a ketone group at position 6. It is commercially available (CAS: 1009571-63-4) and is used in biochemical and pharmaceutical research as a building block for drug discovery .
Synthesis and Applications The ethyl ester derivative of this compound, ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate (CAS: 805326-00-5), has been studied extensively. The carboxylic acid form is likely a metabolite of such ester derivatives, contributing to their pharmacological profiles.
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-6-2-1-3-10-5(7(12)13)4-14-8(10)9-6/h4H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMNFYDMAJZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Overview
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid (CAS No. 1009571-63-4) is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities, making it a candidate for drug development in several therapeutic areas.
Pharmacological Studies
The compound has been studied for its hypnotic properties. Specifically, its derivative, ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), has shown promise as an ultra-short acting hypnotic agent. Research indicates that HIE-124 exhibits:
- Rapid onset of action.
- Short duration of effects without acute tolerance or significant side effects compared to traditional anesthetics like thiopental sodium .
Potential Use in Anesthesia
HIE-124's profile suggests its potential application as a pre-anesthetic medication and an anesthesia inducer. It could also be used in conjunction with other anesthetics to prolong their effects during surgical procedures .
Metabolic Studies
Studies involving the metabolic profile of HIE-124 reveal that it is primarily metabolized into a carboxylic acid derivative in both in vitro and in vivo settings. This metabolic pathway is crucial for understanding the pharmacokinetics and safety profile of the compound .
Case Studies
Mechanism of Action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate biochemical processes by binding to these targets and altering their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Bioavailability and Metabolism
- The ethyl ester derivative (HIE-124) exhibits enhanced bioavailability compared to the carboxylic acid form due to its lipophilic ethyl group, facilitating blood-brain barrier penetration. However, it is rapidly metabolized to the carboxylic acid form via esterases, limiting its duration of action .
- The methyl ester variant (CAS: 805326-00-5 ) shows intermediate metabolic stability, making it a candidate for prodrug optimization .
Structural Modifications and Activity
- Replacing the diazepine ring with a pyridine ring (as in 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid ) introduces additional hydrogen-bonding sites, enhancing interactions with microbial enzymes and improving antimicrobial efficacy .
- The cyclopenta-fused derivative (C₁₁H₁₂N₂O₃S) demonstrates broader kinase inhibition due to its rigid, planar structure, which favors binding to ATP pockets in cancer targets .
Synthetic Accessibility The parent carboxylic acid derivative is synthesized via cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by oxidation . In contrast, pyrimido[2,1-b][1,3]benzothiazoles (e.g., compounds in ) require multi-component reactions involving 2-aminobenzothiazoles and 1,3-dicarbonyls, highlighting divergent synthetic pathways for structurally related heterocycles .
Table 2: Pharmacokinetic and Physicochemical Data
| Compound | LogP | Solubility (mg/mL) | Half-Life (in vivo) | Metabolic Pathway |
|---|---|---|---|---|
| 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid | -0.5 | 2.1 (water) | N/A | Glucuronidation |
| Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate | 1.8 | 0.3 (water) | 15–30 minutes | Esterase hydrolysis |
| 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid | -1.2 | 5.6 (water) | >2 hours | Renal excretion |
Biological Activity
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H8N2O3S
- Molecular Weight : 212.23 g/mol
- CAS Number : 1009571-63-4
Pharmacological Activity
Research has indicated that derivatives of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine exhibit various biological activities:
1. Hypnotic Activity
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) is noted for its ultra-short acting hypnotic properties. In studies conducted by El-Kashef et al., HIE-124 was synthesized and evaluated for its hypnotic effects. The compound demonstrated effective sleep induction with a rapid onset and short duration of action compared to traditional benzodiazepines .
2. Anticancer Activity
The compound has shown promising results against various cancer cell lines. For instance:
- Cell Lines Tested : Prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).
- Activity : Compounds derived from the thiazolo-diazepine structure exhibited significant antiproliferative effects with IC50 values ranging from 0.011 to 0.246 µM in different assays .
The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization. The compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics which is crucial for cell division and proliferation .
Case Study 1: Hypnotic Evaluation
A study focused on the synthesis and evaluation of HIE-124 highlighted its effectiveness as a hypnotic agent. The pharmacokinetic profile indicated rapid absorption and elimination, making it suitable for clinical applications in sleep disorders .
Case Study 2: Antiproliferative Studies
In vitro studies on derivatives of the compound have shown that modifications at specific positions can enhance biological activity. For example, the introduction of various substituents on the diazepine ring significantly improved the potency against A549 lung cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Hypnotic | Ethyl 8-Oxo-5,6,7,8-tetrahydro... | N/A | N/A | GABA receptor modulation |
| Anticancer | HIE-124 | A549 | 0.011 | Tubulin polymerization inhibition |
| Anticancer | Other derivatives | DU-145 | 0.054 | Colchicine site binding |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst is a key step . Another approach involves coupling thiazole-containing intermediates with diazepine moieties, followed by oxidation at the 8-position. X-ray diffraction is often employed to confirm spatial structure post-synthesis .
Q. How is the structural characterization of this compound performed?
- Methodology : Structural validation combines multiple spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing keto (8-Oxo) and carboxylic acid groups.
- IR Spectroscopy : Confirms carbonyl stretching frequencies (~1700 cm⁻¹ for the carboxylic acid and ~1650 cm⁻¹ for the lactam).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in biomedical research?
- Methodology : The compound’s thiazolo-diazepine core is structurally analogous to bioactive benzodiazepines, making it a candidate for receptor-binding studies. Radiolabeled analogs (e.g., using tritium or fluorine-18) are synthesized to assess affinity for GABAA receptors or other neurological targets .
Advanced Research Questions
Q. How can researchers optimize the yield of the cyclization step during synthesis?
- Methodology : Reaction conditions for cyclization (e.g., temperature, catalyst load, solvent) require systematic optimization. For example:
- Catalyst Screening : PPA vs. Eaton’s reagent (P2O5/MeSO3H) to improve reaction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility, while anhydrous conditions prevent hydrolysis .
- Kinetic Studies : Monitoring reaction progress via TLC or in situ FTIR helps identify bottlenecks (e.g., incomplete lactam formation) .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism or rotameric equilibria). Strategies include:
- Variable-Temperature NMR : To "freeze" conformational changes and isolate signals.
- DFT Calculations : Compare experimental X-ray data with computational models to validate dominant conformers .
- Complementary Techniques : Use NOESY or ROESY NMR to probe spatial proximities unresolved by X-ray .
Q. What strategies are recommended for designing in vitro assays to evaluate bioactivity?
- Methodology : Focus on target-specific assays:
- Receptor Binding : Competitive displacement assays using radioligands (e.g., [³H]Flumazenil for GABAA receptors) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based substrates (e.g., FRET probes).
- Metabolic Stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation .
Q. How can impurities in the final product be identified and quantified?
- Methodology : Employ orthogonal analytical methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
